![molecular formula C27H16BrN B8741261 7-(4-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8741261.png)
7-(4-Bromophenyl)dibenzo[c,h]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromophenyl)dibenzo[c,h]acridine is a chemical compound with the molecular formula C27H16BrN and a molecular weight of 434.33 g/mol It is characterized by the presence of a bromophenyl group attached to a dibenzacridine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)dibenzo[c,h]acridine typically involves the reaction of dibenz[c,h]acridine with a brominated phenyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where dibenz[c,h]acridine is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 7-(4-Bromophenyl)dibenzo[c,h]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced dibenz[c,h]acridine derivatives.
Substitution: Substituted dibenz[c,h]acridine derivatives with various functional groups.
科学的研究の応用
7-(4-Bromophenyl)dibenzo[c,h]acridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 7-(4-Bromophenyl)dibenzo[c,h]acridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or proteins, affecting cellular functions .
類似化合物との比較
- 7-(2-Chlorophenyl)dibenz[c,h]acridine
- 7-(2-(Benzo[h]quinolin-2-yl)phenyl)dibenz[c,h]acridine
- 2,12-Diformyl-dibenz[c,h]acridine
- 7-Methyldibenz[c,h]acridine
Comparison: Compared to these similar compounds, 7-(4-Bromophenyl)dibenzo[c,h]acridine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C27H16BrN |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
13-(4-bromophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16BrN/c28-20-13-9-19(10-14-20)25-23-15-11-17-5-1-3-7-21(17)26(23)29-27-22-8-4-2-6-18(22)12-16-24(25)27/h1-16H |
InChIキー |
AVGDZCYDQIWNTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


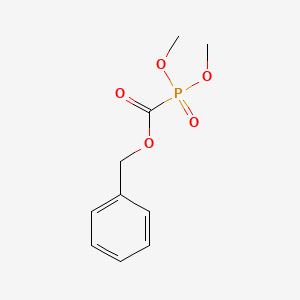
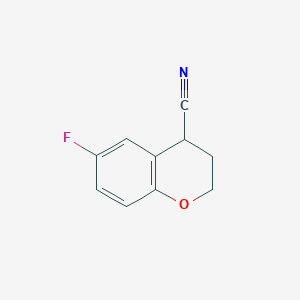
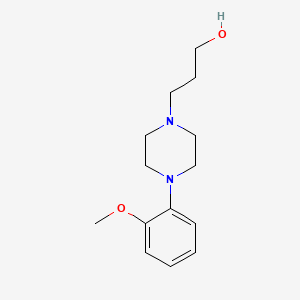
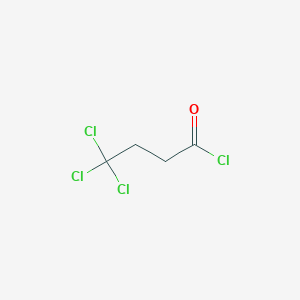
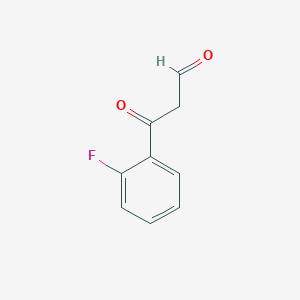
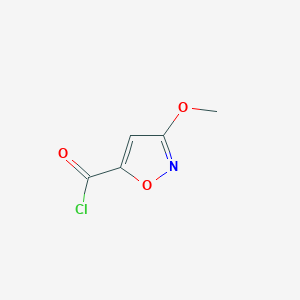
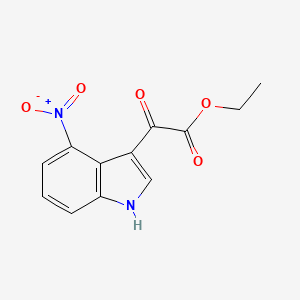
![Methyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8741224.png)
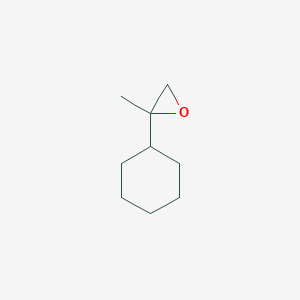
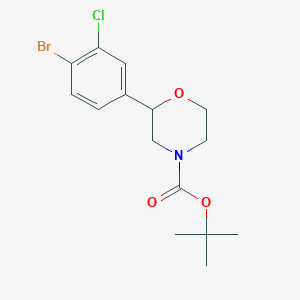
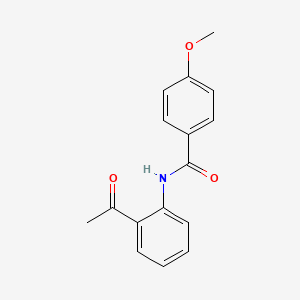
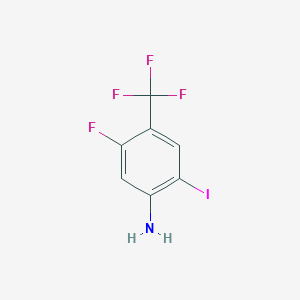
![Methyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B8741255.png)

